![molecular formula C18H15N5S B3003892 6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 868967-96-8](/img/structure/B3003892.png)
6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine" is a derivative within the class of [1,2,4]triazolo[4,3-b]pyridazines, which are nitrogen-containing heterocyclic ring systems. These compounds have been the subject of various studies due to their potential biological activities, including anxiolytic effects and inhibition of inducible nitric oxide synthase (iNOS) .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b]pyridazine derivatives typically involves multi-step reactions. One approach includes the condensation of an aryl methyl ketone with a 4-amino-1,2,4-triazole, followed by further condensation with t-butoxybis(dimethylamino)methane, and finally, a ring closure to form the pyridazine ring . Another study reported the methylation of [1,2,4]triazolo[1,2-a]pyridazine-1-thiones to obtain 3-methylsulfanyl derivatives, guided by computational studies for optimization .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-b]pyridazines is characterized by a triazolo fused to a pyridazine ring, which can be further substituted with various aryl groups. This structure is considered to be sp3-rich and non-planar, differing from flat aromatic scaffolds, which contributes to the molecular diversity in lead discovery .
Chemical Reactions Analysis
The chemical behavior of these compounds includes their ability to undergo side reactions, such as oxidation, which can lead to the formation of unexpected by-products . The reactivity of these molecules can be influenced by the nature of the substituents on the triazolo and pyridazine rings.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine" are not detailed in the provided papers, the general properties of [1,2,4]triazolo[4,3-b]pyridazines can be inferred. These compounds are likely to have moderate lipophilicity due to the presence of aryl groups and may exhibit solid-state stability. Their solubility and melting points would vary depending on the nature and position of the substituents .
Relevant Case Studies
The anxiolytic activity of 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines has been evaluated through tests such as protection against pentylenetetrazole-induced convulsions and the thirsty rat conflict procedure. These compounds have also been shown to inhibit [3H]diazepam binding, indicating potential for central nervous system activity . Another study focused on the antiproliferative activity of 3,6-diaryl derivatives against various cancer cell lines, with some compounds showing potent activity and the ability to disrupt tubulin microtubule dynamics .
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These compounds can interact with a variety of enzymes and receptors .
Mode of Action
Compounds with similar structures are known to interact with different target receptors due to their hydrogen bond accepting and donating characteristics . This allows them to form specific interactions with these targets, leading to their diverse biological activities .
Biochemical Pathways
Similar compounds have been shown to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been shown to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
6-[(2-methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5S/c1-13-6-2-3-7-14(13)12-24-17-10-9-16-20-21-18(23(16)22-17)15-8-4-5-11-19-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CANCXMYUVCVKEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.